molecular formula C27H28N2O4 B1665788 Aurantiamide acetate CAS No. 56121-42-7

Aurantiamide acetate

Cat. No.: B1665788
CAS No.: 56121-42-7
M. Wt: 444.5 g/mol
InChI Key: VZPAURMDJZOGHU-DQEYMECFSA-N
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Description

Asperglaucide is an amide originally isolated from P. aurantiacum . It has diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and anticancer properties .


Synthesis Analysis

Asperglaucide is an effective constituent of purslane (Portulaca oleracea L.), a safe-to-eat greenery . It has been found to have effects on endothelial function, endothelial nitric oxide synthase (eNOS) expression, vascular fluidity, renal and vascular reactive oxygen, and nitrogen species (ROS/RNS) production .


Molecular Structure Analysis

The molecular formula of Asperglaucide is C27H28N2O4 . Its average mass is 444.522 Da and its monoisotopic mass is 444.204895 Da .


Physical and Chemical Properties Analysis

Asperglaucide has a density of 1.2±0.1 g/cm^3, a boiling point of 716.1±60.0 °C at 760 mmHg, and a flash point of 386.9±32.9 °C . It has 6 H bond acceptors, 2 H bond donors, and 11 freely rotating bonds .

Scientific Research Applications

Microorganism Growth Promoters in Agriculture

Asperglaucide has potential applications in agriculture through the use of specific microorganisms. For example, microorganisms like Trichoderma asperellum have shown significant benefits in rice agriculture, improving physiological characteristics, nutrient uptake, biomass production, and grain yield (Nascente et al., 2016). Such microorganisms can be utilized as growth promoters, enhancing the overall productivity of crops.

Heterologous Protein and Small Molecule Production

The genus Aspergillus, to which Asperglaucide is related, is significant in biotechnology for the production of heterologous proteins and small molecules. Aspergillus species are being developed as expression hosts due to their potential in producing valuable products. This development focuses on creating a genetic engineering toolkit for these fungi, similar to those used in simpler organisms like yeasts and bacteria (Lubertozzi & Keasling, 2009).

Antifungal Activities

Asperglaucide-related compounds demonstrate significant antifungal activities. For instance, Perilla frutescens essential oil has shown potential as an antifungal agent against Aspergillus flavus, indicating the capacity of certain compounds to inhibit fungal growth and serve as novel antifungal agents (Hu et al., 2020).

Biocontrol in Plant Pathogens

Compounds related to Asperglaucide have been used in biocontrol applications against plant pathogens. For example, Trichoderma asperellum has been studied for its effectiveness in suppressing diseases like black pod disease in cacao in Cameroon. This mycoparasitic activity of T. asperellum indicates a significant potential for biocontrol in agriculture (Tondje et al., 2007).

Nanotechnology in Fungal Control

Nanotechnology offers novel approaches incontrolling fungal growth, where compounds like Asperglaucide could play a role. Mycosilver nanoparticles, for instance, synthesized from endophytic fungi, have shown broad-spectrum antifungal activity against phytopathogens like Aspergillus niger, suggesting the potential of nano-based fungicides as alternatives to chemical fungicides (Akther & Hemalatha, 2019).

Antimicrobial Resistance and Agricultural Practices

The use of fungicides in agriculture, including those related to Asperglaucide, has implications for antimicrobial resistance in human pathogens. Studies have explored the effects of agricultural fungicide use on the abundance and resistance of fungi like Aspergillus fumigatus, with findings indicating that azole fungicides do not significantly contribute to resistance in A. fumigatus (Barber et al., 2020).

Mechanism of Action

Aurantiamide acetate, also known as Asperglaucide, is a naturally occurring dipeptide with known anti-inflammatory, analgesic, and antioxidant properties . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of this compound are cathepsin K (CTSK) and matrix metallopeptidase 9 (MMP9) . These proteins play a significant role in the regulation of osteoporosis .

Mode of Action

This compound interacts with its targets, CTSK and MMP9, by inhibiting their activity . The compound’s interaction with these targets leads to significant changes in their function, contributing to its medicinal properties.

Biochemical Pathways

The inhibition of CTSK and MMP9 by this compound affects the biological processes and signaling pathways associated with the regulation of osteoporosis . The exact biochemical pathways and their downstream effects are still under investigation.

Pharmacokinetics

Following oral administration, this compound is rapidly absorbed, achieving a maximum concentration (Cmax) at around 0.2 hours . The extent of its metabolism varies among different organ tissues, resulting in about a 90% reduction in concentrations 4 hours after administration . This indicates that there is no long-term accumulation of this compound in the tissues .

Result of Action

The inhibition of CTSK and MMP9 by this compound results in the significant inhibition of osteoclast differentiation . This leads to the potential treatment of osteoporosis .

Future Directions

Asperglaucide has shown potential as an anti-hypertensive agent . Its ability to lower blood pressure, improve endothelium-mediated relaxation, and decrease renovascular ROS/RNS production in hypertensive rats suggests it may have future potential in the treatment of hypertension .

Biochemical Analysis

Biochemical Properties

Aurantiamide acetate has been found to interact with several enzymes and proteins. It inhibits cysteine proteinases, in particular, cathepsin L and B . It also influences the expression of endothelial nitric oxide synthase (eNOS), a key enzyme involved in the production of nitric oxide, a signaling molecule that plays a crucial role in vascular homeostasis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to decrease cell viability in a dose- and time-dependent manner . In human malignant glioma U87 and U251 cells, this compound induced moderate mitochondrial fragmentation and the loss of mitochondrial membrane potential . It also increased autophagosome and autolysosome accumulation in treated cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits autophagic flux, which is a process involved in the degradation of cellular components . It also increases the expression of LC3-II, a protein involved in autophagy . Furthermore, it has been shown to increase eNOS gene expression and protein levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving human malignant glioma cells, this compound was found to decrease cell viability in a time-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. In a rat model of renovascular arterial hypertension, this compound treatment significantly decreased mean blood pressure . The study also reported improvements in endothelium-dependent vascular dilator and constrictor responses following this compound treatment .

Metabolic Pathways

It has been shown to influence the expression of eNOS, suggesting that it may play a role in the nitric oxide signaling pathway .

Transport and Distribution

Given its effects on cellular processes such as autophagy and mitochondrial function, it is likely that it is transported to and distributed within various cellular compartments .

Subcellular Localization

Its effects on mitochondrial fragmentation and autophagosome accumulation suggest that it may localize to these subcellular compartments .

Properties

IUPAC Name

[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)/t24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPAURMDJZOGHU-DQEYMECFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56121-42-7
Record name Aurantiamide acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56121-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aurantiamide acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6NA534YE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Asperglaucide and where is it found?

A1: Asperglaucide, also known as Aurantiamide acetate, is a naturally occurring dipeptide found in various plants and fungi. It was first identified as a metabolite of the fungus Aspergillus glaucus. [] Studies have reported its presence in the fruiting bodies of Vespae Nidus (wasp nests), [] the roots of the plant Pseuderanthemum palatiferum, [] and Psychotria reevesii, [] among other species. It has also been detected in fermented Pu-erh tea, particularly in ripened and well-aged raw varieties. [] Interestingly, asperglaucide was also found as a stress metabolite in the leaves of Viburnum ichangense when subjected to copper toxicity. []

Q2: What is the molecular formula and weight of Asperglaucide?

A2: Asperglaucide has the molecular formula C24H29N3O4 and a molecular weight of 423.5 g/mol. [, ]

Q3: What are some of the biological activities reported for Asperglaucide?

A3: Asperglaucide has shown potential in various biological assays. For example, it exhibited antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Shigella sonnei, and Shigella flexneri. [] Another study demonstrated its potential to protect human retinal pigment epithelial cells from prilocaine-induced toxicity by inhibiting nitric oxide synthase-2 (NOS2) and reducing inflammation. []

Q4: Has Asperglaucide been investigated for its anti-cancer properties?

A4: While research is ongoing, one study identified asperglaucide in mustard seeds and suggested its potential as an anti-cancer agent. [] Further research is needed to confirm these preliminary findings and explore its mechanisms of action in cancer models.

Q5: How stable is Asperglaucide under different storage conditions?

A5: Research suggests that asperglaucide is relatively unstable at room temperature and degrades significantly faster compared to storage at 4°C or -80°C. [] When spiked into floor dust samples, a significant decline in asperglaucide concentration (up to 55%) was observed after storage at 4°C or -80°C for several months. The study highlights the importance of controlled storage temperatures, preferably 4°C or lower, to maintain the stability of asperglaucide in collected samples. []

Q6: What methods are commonly used to analyze and quantify Asperglaucide?

A6: A variety of analytical techniques are employed to identify and quantify asperglaucide. These include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is widely used for the detection and quantification of asperglaucide in various matrices, such as food samples, plant extracts, and dust. [, , ]
  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS offers enhanced sensitivity and resolution compared to traditional LC-MS and has been used to identify asperglaucide in mustard seed extracts. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for structural elucidation and confirmation of asperglaucide. [, ]

Q7: Are there any studies on the potential toxicity of Asperglaucide?

A7: While asperglaucide exhibits interesting biological activities, research on its potential toxicity is currently limited. Further investigation is crucial to establish its safety profile and assess any potential adverse effects.

Q8: What is the historical context of Asperglaucide research?

A8: The research on asperglaucide has developed over several decades.

  • Early Identification: It was first identified and characterized in the 1960s as a metabolite of the fungus Aspergillus glaucus. [, ]
  • Structural Elucidation: Subsequent studies focused on confirming its structure using spectroscopic methods and chemical synthesis. [, ]
  • Natural Occurrence: Researchers then identified its presence in various plant species, expanding the understanding of its natural sources. [, , , ]
  • Biological Activity: Recent research has shifted towards exploring its potential in different biological contexts, including antibacterial, [] cytoprotective, [] and even anti-cancer activities. []

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